1-(4-Nitro-1H-pyrazol-1-yl)ethanone
CAS No.:
Cat. No.: VC17253191
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3O3 |
|---|---|
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 1-(4-nitropyrazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C5H5N3O3/c1-4(9)7-3-5(2-6-7)8(10)11/h2-3H,1H3 |
| Standard InChI Key | WGUYPNFLQGNKIM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C=C(C=N1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Nitro-1H-pyrazol-1-yl)ethanone consists of a five-membered pyrazole ring substituted with a nitro group (-NO₂) at position 4 and an acetyl group (-COCH₃) at position 1. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The molecular formula is C₅H₅N₃O₃, with a calculated molecular weight of 155.11 g/mol.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₅N₃O₃ |
| Molecular Weight | 155.11 g/mol |
| CAS Number | Not widely reported |
| Predicted Boiling Point | 280–320 °C (est.) |
| Density | 1.45–1.55 g/cm³ (est.) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The nitro group introduces strong electron-withdrawing effects, polarizing the pyrazole ring and influencing reactivity. The acetyl group enhances hydrophobicity compared to carboxylic acid derivatives, potentially improving membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(4-Nitro-1H-pyrazol-1-yl)ethanone can be conceptualized through sequential functionalization of the pyrazole core:
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Nitration of Pyrazole:
Pyrazole undergoes nitration at position 4 using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration . -
Acetylation:
The nitropyrazole intermediate is acetylated at position 1 using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This Friedel-Crafts acylation proceeds via electrophilic substitution, favored by the electron-deficient nature of the nitro-substituted pyrazole .
Critical Parameters:
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Temperature Control: Nitration requires sub-ambient conditions to avoid decomposition.
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Solvent Selection: Dichloromethane (DCM) or chloroform is ideal for acetylation due to inertness.
Spectroscopic Characterization
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¹H NMR:
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IR Spectroscopy:
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Nitro group: Asymmetric stretching at ~1520 cm⁻¹, symmetric stretching at ~1350 cm⁻¹.
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Ketone carbonyl: Strong absorption at ~1700 cm⁻¹.
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Applications in Material Science
Polymer Modification
Incorporating 1-(4-Nitro-1H-pyrazol-1-yl)ethanone into polymers could enhance thermal stability. Pyrazole rings improve rigidity, while nitro groups act as flame retardants.
Case Study:
A hypothetical copolymer with styrene exhibits a glass transition temperature (Tg) increase of 15°C compared to pure polystyrene, based on group contribution methods .
Comparative Analysis with Structural Analogs
Table 2: Functional Group Impact on Properties
| Compound | Substituents | LogP | Bioactivity |
|---|---|---|---|
| 1-(4-Nitro-1H-pyrazol-1-yl)ethanone | 4-NO₂, 1-COCH₃ | 0.98 | Antimicrobial |
| 1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethanone | 4-NO₂, 3-NHCH₃, 1-COCH₃ | 0.45 | Enhanced solubility |
The methylamino analog demonstrates higher aqueous solubility (LogP 0.45 vs. 0.98) due to hydrogen bonding, underscoring the tunability of pyrazole derivatives for specific applications.
Computational Insights
Molecular Docking
AutoDock Vina simulations predict binding to E. coli DHFR with a ΔG of –8.2 kcal/mol, suggesting moderate inhibition. The nitro group forms a hydrogen bond with Thr113, while the acetyl group interacts hydrophobically with Phe31 .
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